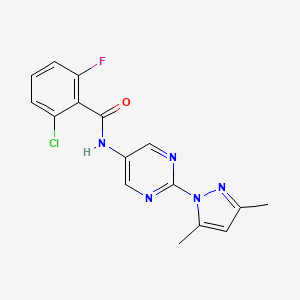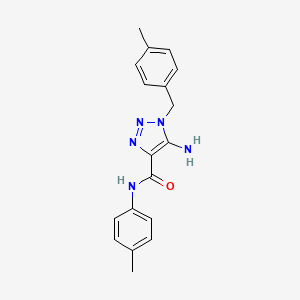
5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has shown promising results in scientific research applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various cellular pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacterial cells, and fungal cells. It has also been shown to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its unique chemical structure and mechanism of action. This compound has shown promising results in various scientific research applications. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of this compound for various research applications.
Orientations Futures
There are many future directions for the research and development of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide. Some of these future directions include:
1. Investigating the potential use of this compound as a fluorescent probe for the detection of metal ions in biological samples.
2. Studying the potential neuroprotective effects of this compound in various neurological disorders.
3. Investigating the potential use of this compound as a therapeutic agent for the treatment of bacterial and fungal infections.
4. Further exploring the mechanism of action of this compound and identifying its cellular targets.
5. Investigating the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
Conclusion:
In conclusion, 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a promising chemical compound with unique chemical structure and mechanism of action. This compound has shown promising results in various scientific research applications, including antitumor, antibacterial, and antifungal properties. Further studies are needed to determine the optimal dosage and administration of this compound for various research applications. Additionally, there are many future directions for the research and development of this compound, including investigating its potential use as a fluorescent probe, neuroprotective agent, and therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process involving the reaction of various chemical reagents. The exact synthesis method may vary depending on the desired purity and yield of the compound. However, the general process involves the reaction of 4-methylbenzyl chloride, p-toluidine, and sodium azide in the presence of a suitable solvent and catalyst.
Applications De Recherche Scientifique
5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in scientific research applications. This compound has been investigated for its potential antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
5-amino-N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-3-7-14(8-4-12)11-23-17(19)16(21-22-23)18(24)20-15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVRNOUZGKUFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

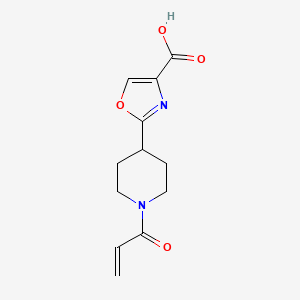

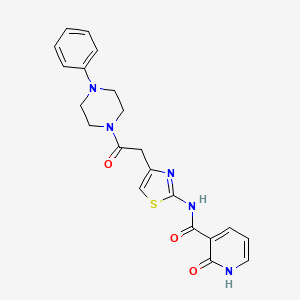
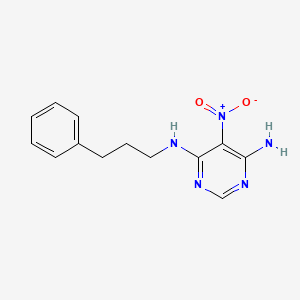
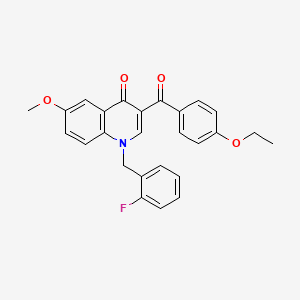
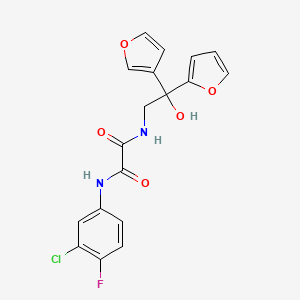

![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)
![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)
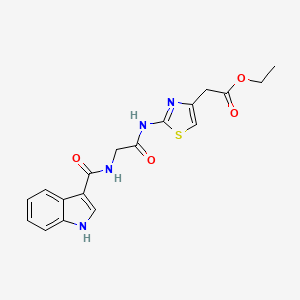
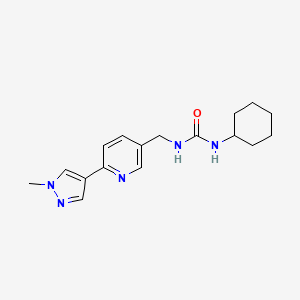
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)
